molecular formula C₂₀H₂₅ClN₂O₅ B1145504 p-Cl-Amlodipine CAS No. 90445-02-6

p-Cl-Amlodipine

Cat. No. B1145504
CAS RN: 90445-02-6
M. Wt: 408.88
InChI Key:
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Description

Amlodipine, also known under the brand name Norvasc among others, is a calcium channel blocker medication used to treat high blood pressure, coronary artery disease (CAD), and variant angina . It is taken orally and is a long-acting calcium channel blocker of the dihydropyridine type .


Synthesis Analysis

Amlodipine was first patented in 1982 and approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection . The process provides for the formation of compounds of formula (1) in good yield and purity .


Molecular Structure Analysis

Amlodipine is a dihydropyridine calcium channel blocker . It has a molar mass of 408.88 g·mol −1 . The IUPAC name for Amlodipine is (RS)-3-ethyl 5-methyl 2- [ (2-aminoethoxy)methyl]-4- (2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .


Chemical Reactions Analysis

Amlodipine is heavily (approximately 90%) converted to inactive metabolites via hepatic breakdown with 10% of the parent compound and 60% of the metabolites found excreted in the urine .


Physical And Chemical Properties Analysis

The antihypertensive drug substance amlodipine besylate crystallizes in two stable crystal forms, an anhydrate and a hitherto unknown monohydrate . Both forms have been characterized by thermal analysis, X-ray powder diffractometry, FTIR- and FT Raman spectroscopy .

Mechanism of Action

Target of Action

p-Cl-Amlodipine, also known as Amlodipine, is a calcium channel blocker used to treat hypertension and angina . It primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells .

Mode of Action

Amlodipine inhibits the movement of calcium ions into these cells, which results in the relaxation of the coronary vascular smooth muscle and coronary vasodilation . This leads to a reduction in peripheral vascular resistance, causing a decrease in blood pressure .

Biochemical Pathways

The inhibition of calcium ion influx by Amlodipine affects the contraction of cardiac muscle and vascular smooth muscle cells . This action disrupts the calcium-dependent signaling pathways, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Following oral administration, Amlodipine has a bioavailability of 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . It is extensively metabolized in the liver, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The molecular and cellular effects of Amlodipine’s action include the relaxation of the arterial smooth muscle, leading to vasodilation and a reduction in blood pressure . It readily penetrates the plasma membrane and accumulates in the intracellular vesicles .

Action Environment

While specific studies on the influence of environmental factors on the action of p-Cl-Amlodipine are limited, it is known that factors such as diet can influence the efficacy of antihypertensive medications . Additionally, formulation parameters and physiological environment can affect Amlodipine release kinetics when encapsulated in biodegradable polymers .

Future Directions

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of p-Cl-Amlodipine involves the substitution of a chlorine atom at the para position of amlodipine.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "4-chlorobenzaldehyde", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Amlodipine besylate is dissolved in water and treated with sodium hydroxide to liberate amlodipine.", "4-chlorobenzaldehyde is reacted with amlodipine in the presence of acetic anhydride to form p-Cl-Amlodipine intermediate.", "The intermediate is then purified by recrystallization using acetone as a solvent.", "The purified intermediate is dissolved in ethyl acetate and treated with hydrochloric acid to form p-Cl-Amlodipine hydrochloride salt.", "The salt is then isolated by filtration and washed with water and sodium chloride solution." ] }

CAS RN

90445-02-6

Molecular Formula

C₂₀H₂₅ClN₂O₅

Molecular Weight

408.88

synonyms

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; 

Origin of Product

United States

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